Benzoic acid, 4-iodo-2,6-dimethyl-
Overview
Description
Benzoic acid, 4-iodo-2,6-dimethyl- is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 4th position and the 2nd and 6th positions of the benzene ring are replaced by an iodine atom and two methyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-iodo-2,6-dimethyl- can be achieved through several methods. One common approach involves the iodination of 2,6-dimethylbenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 4-iodo-2,6-dimethyl- may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-iodo-2,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acid groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include azides, nitriles, and other substituted benzoic acids.
Oxidation Reactions: Products include 2,6-dimethylterephthalic acid.
Reduction Reactions: Products include 4-iodo-2,6-dimethylbenzyl alcohol.
Scientific Research Applications
Benzoic acid, 4-iodo-2,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of benzoic acid, 4-iodo-2,6-dimethyl- involves its interaction with specific molecular targets. The iodine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in other reactions. The pathways involved include the formation of intermediates that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Benzoic Acid, 4-Iodo-: Similar structure but lacks the methyl groups at the 2nd and 6th positions.
Benzoic Acid, 2,6-Dimethyl-: Similar structure but lacks the iodine atom at the 4th position.
Benzoic Acid, 4-Bromo-2,6-Dimethyl-: Similar structure but has a bromine atom instead of an iodine atom.
Uniqueness: Benzoic acid, 4-iodo-2,6-dimethyl- is unique due to the presence of both iodine and methyl groups, which impart distinct chemical properties. The iodine atom increases the compound’s reactivity in substitution reactions, while the methyl groups influence its steric and electronic properties, making it a valuable compound in various chemical syntheses and research applications.
Properties
IUPAC Name |
4-iodo-2,6-dimethylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVGIHYLOMECPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304504 | |
Record name | 4-Iodo-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854857-65-1 | |
Record name | 4-Iodo-2,6-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854857-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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